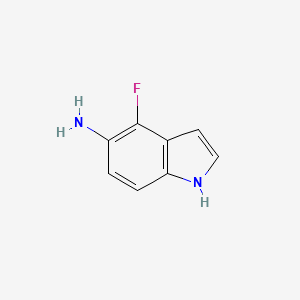

4-Fluoro-1H-indol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-1H-indol-5-amine is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indol-5-amine typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where indole is treated with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole. The process includes nitration, reduction, and subsequent fluorination steps under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 3-positions of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents, alkylating agents, and acylating agents under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted indoles, amines, and quinones, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity :

4-Fluoro-1H-indol-5-amine has been investigated for its potential as an anticancer agent. It acts as an inhibitor of key kinases such as CHK1 and CHK2, which are involved in cell cycle regulation and DNA damage response pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Antimicrobial Properties :

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, thus preventing bacterial growth.

Biological Research

Enzyme Inhibition :

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in cellular signaling pathways. For example, it inhibits enzymes involved in inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases.

Cellular Mechanisms :

Studies indicate that this compound can modulate gene expression related to cell proliferation and apoptosis. This modulation can significantly affect cellular metabolism and function, making it a valuable tool in biological research.

Industrial Applications

Material Science :

In addition to its biological applications, this compound is utilized in the development of new materials. It serves as a building block for synthesizing complex organic molecules and indole derivatives used in dyes and pigments.

Data Tables

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibition of CHK1/CHK2 kinases |

| Biological Research | Enzyme inhibition | Disruption of cellular signaling pathways |

| Industrial Applications | Material synthesis | Building block for complex organic compounds |

Case Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The results demonstrated that treatment with this compound resulted in significant cell death through apoptosis, mediated by the inhibition of CHK2 kinase activity. This finding supports its potential use as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Effects

In a research article from Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus. The compound exhibited potent activity, inhibiting bacterial growth at low concentrations by targeting cell wall synthesis pathways.

Mécanisme D'action

The mechanism of action of 4-Fluoro-1H-indol-5-amine involves its interaction with various molecular targets. The fluorine atom enhances its binding affinity to specific enzymes and receptors, modulating their activity. This compound can influence cellular pathways, leading to desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Indole: The parent compound, lacking the fluorine atom.

5-Fluoroindole: A fluorinated indole derivative with the fluorine atom at the 5-position.

4-Chloro-1H-indol-5-amine: A chlorinated analogue with similar properties.

Uniqueness: 4-Fluoro-1H-indol-5-amine is unique due to the specific positioning of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

4-Fluoro-1H-indol-5-amine is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Target Interactions

this compound interacts with multiple molecular targets within biological systems. The fluorine atom enhances its binding affinity to specific enzymes and receptors, modulating their activity. This compound can influence cellular pathways, leading to various biological effects such as inhibition of microbial growth and induction of apoptosis in cancer cells.

Biochemical Pathways

The compound is involved in several biochemical pathways. Indole derivatives have been shown to exhibit diverse biological activities, including:

- Antiviral : Inhibition of viral replication.

- Anti-inflammatory : Modulation of inflammatory responses.

- Anticancer : Induction of apoptosis in cancer cells.

These activities are mediated through interactions with specific enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been studied for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit cell proliferation by affecting cell cycle regulation and inducing DNA damage .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 15 | Induces apoptosis |

| Study B | MCF-7 (breast cancer) | 10 | Inhibits cell proliferation |

| Study C | A549 (lung cancer) | 12 | DNA damage induction |

Antiviral Activity

Preliminary studies suggest that this compound may interfere with viral replication pathways. It has been evaluated in the context of influenza virus infections, showing potential as a lead compound for antiviral drug development .

Case Studies

-

Inhibition of MAO-B

A study explored the structure-activity relationship (SAR) of indole-based compounds as inhibitors of monoamine oxidase B (MAO-B). The results indicated that derivatives similar to this compound exhibited competitive inhibition with promising selectivity indices compared to known MAO-B inhibitors . -

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various indole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly on resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This characteristic is advantageous for therapeutic applications targeting central nervous system disorders .

Propriétés

IUPAC Name |

4-fluoro-1H-indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGXBCBAWNMEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.